molecular formula C20H18ClNO4 B4167245 3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Cat. No.: B4167245
M. Wt: 371.8 g/mol
InChI Key: CNVMEXDFYMXAFA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one (CAS: 824979-61-5) is a synthetic coumarin derivative with the molecular formula C₂₀H₁₈ClNO₄ (molecular weight: 371.817 g/mol) . Its structure features:

  • A 4-chlorophenyl group at position 3, contributing hydrophobic and electron-withdrawing properties.
  • A hydroxyl group at position 7, enabling hydrogen bonding and acidity (predicted pKa ~6.60) .
  • A morpholin-4-ylmethyl substituent at position 8, enhancing solubility in polar solvents due to morpholine’s polarity and rigid heterocyclic nature.

This compound belongs to the 2H-chromen-2-one (coumarin) family, known for diverse biological activities, including anticancer, antimicrobial, and kinase inhibition .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c21-15-4-1-13(2-5-15)16-11-14-3-6-18(23)17(19(14)26-20(16)24)12-22-7-9-25-10-8-22/h1-6,11,23H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVMEXDFYMXAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl acetic acid, salicylaldehyde, and morpholine.

    Condensation Reaction: The first step involves the condensation of 4-chlorophenyl acetic acid with salicylaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 4-chlorophenyl-2-hydroxybenzylidene.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromen-2-one core structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to convert the chromen-2-one core to a dihydro derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-7-oxo-8-(4-morpholinylmethyl)-2H-chromen-2-one.

    Reduction: Formation of 3-(4-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-2,3-dihydrochromen-2-one.

    Substitution: Formation of derivatives with various substituents on the chlorophenyl group.

Scientific Research Applications

3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Research Tools and Structural Validation

  • Crystallography Software : SHELXL and Mercury are critical for refining and visualizing the target compound’s structure, particularly for analyzing morpholine ring geometry and intermolecular interactions.
  • Spectroscopic Techniques : NMR and LC-MS data (e.g., ) are standard for confirming substituent positions and purity in coumarin derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

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